molecular formula C10H8N2O2 B8804635 5-Benzylideneimidazolidine-2,4-dione

5-Benzylideneimidazolidine-2,4-dione

Cat. No. B8804635
M. Wt: 188.18 g/mol
InChI Key: UDTSPKADQGPZFS-UHFFFAOYSA-N
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Description

5-Benzylideneimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzylideneimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzylideneimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Benzylideneimidazolidine-2,4-dione

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-benzylideneimidazolidine-2,4-dione

InChI

InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

UDTSPKADQGPZFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 100 grams (1.0 mole) of hydantoin, 106 grams (1.0 mole) of benzaldehyde, 63 grams (1.0 mole) of ammonium formate, and 230 grams (5.0 moles) of formic acid were held for 3 hours at reflux temperature. After the cooling off, there were obtained 173 grams of 5-benzylidene hydantoin, corresponding to 92% of theory based on hydantoin.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 100 grams (1.0 mole) of hydantoin, 106 grams (1.0 mole) of benzaldehyde, and 370 grams (5.0 moles) of propionic acid, there were added 17 grams (1.0 mole) of ammonia. The mixture was subsequently held for 3 hours at reflux temperature. After the cooling off, there were obtained 178 grams of 5-benzylidene hydantoin, corresponding to 95% of theory based on hydantoin.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 37.5 g amount of glycine and 26.5 g of sodium carbonate were dissolved in 200 ml of water in the flask. Then, 53.0 g of benzaldehyde and 50.0 g of hydantoin were added to the resultant solution. The mixture was allowed to react at a temperature of 100° C. for 1 hour while stirring. During the reaction, the pH of the reaction mixture was 9.7 to 9.4. After cooling, the precipitated 5-benzylidene hydantoin was separated and recovered from the reaction mixture. Thus, 83.0 g of 5-benzylidene hydantoin was obtained. The yield was 88% based on the hydantoin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Similar to the procedure of U.S. Pat. No. 4,345,072, a mixture comprising hydantoin (25 g, 0.25 mole), benzaldehyde (29.3 g, 0.275 mole), ammonium acetate (19.3 g, 0.25 mole) and glacial acetic acid (60 g) were placed in a round bottom flask fitted with stirrer, condenser, thermometer and heating mantle. The white solids became yellow on heating. All the solids dissolved when the temperature reached between 120° C. and 134° C. The mixture was refluxed for one-half hour (125° to 134° C.) and then held at 120° C. for 4 hours with stirring. Solids crystallized out on cooling to room temperature. The solid was suction filtered, water washed and then ethanol washed. After air drying, the yellow orange solid had a weight of 38.0 g for an 81% yield. The melting point of the 5-benzalhydantoin obtained was determined to be 218°-220° C. which corresponds to the melting point reported in BIOCHEM J. 29, 542 (1935).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods V

Procedure details

50 g (0.5 mole) of hydantoin, 55 g (52 ml, 0.52 mole) of benzaldehyde and 46 g (45 ml, 0.7 mole of ethanol amine are admixed in 500 ml of water at 70° C. The temperature is raised to 90° C. and the reaction mixture is stirred for 4 hours. The solution is cooled and acidified with concentrated hydrochloric acid (pH 3-4). The mixture is allowed to stand at 10° C. for an hour, the product is filtered off, washed with cold water and dried. Thus 84.5 g of the desired compound are obtained, yield 89%. Mp.: 220°-222° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
89%

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